molecular formula C17H12F3NO3 B2890500 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol CAS No. 77200-45-4

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol

Cat. No.: B2890500
CAS No.: 77200-45-4
M. Wt: 335.282
InChI Key: SIRHSBWNROVSJA-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol is a complex organic compound characterized by its unique structural features, including a methoxy group, a phenyl ring, a trifluoromethyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the reaction of a phenyl-substituted isoxazole precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

Industry: In industry, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 2-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol

  • 5-Methoxy-2-(3-(trifluoromethyl)isoxazol-5-yl)phenol

  • 2-(4-(Trifluoromethyl)isoxazol-5-yl)phenol

Uniqueness: 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol stands out due to its combination of methoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This combination may offer unique advantages in terms of stability, potency, and specificity compared to similar compounds.

Properties

IUPAC Name

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-23-11-7-8-12(13(22)9-11)15-14(10-5-3-2-4-6-10)16(21-24-15)17(18,19)20/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRHSBWNROVSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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